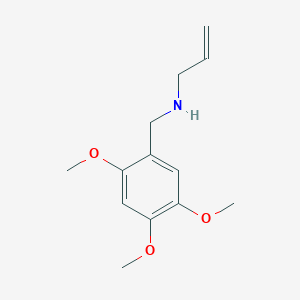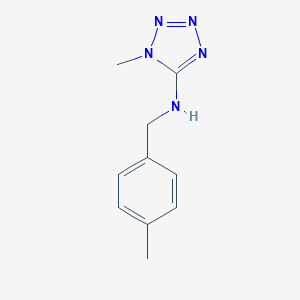 (2,4,5-triméthoxyphényl)méthylamine CAS No. 880809-17-6"
>
(2,4,5-triméthoxyphényl)méthylamine CAS No. 880809-17-6"
>
(2,4,5-triméthoxyphényl)méthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a 2,4,5-trimethoxyphenylmethyl amine moiety.
Applications De Recherche Scientifique
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the activation of signal transducer and activator of transcription 3 (stat3), a key mediator of various inflammatory and autoimmune diseases .
Biochemical Pathways
Related compounds have been shown to inhibit the production of nitric oxide (no) and hydrogen peroxide (h2o2), key players in inflammatory responses .
Result of Action
Similar compounds have shown to inhibit pro-inflammatory responses by inhibiting in vitro stat3 activation and its downstream signaling in murine macrophages and human synoviocytes .
Analyse Biochimique
Biochemical Properties
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes, thereby affecting metabolic pathways and biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biological response.
Metabolic Pathways
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidation and breakdown of the compound . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine typically involves multi-step pathways starting from commercially available precursors. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with prop-2-en-1-amine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine: Similar structure but with different substitution pattern on the phenyl ring.
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine: Another isomer with a different arrangement of methoxy groups.
Uniqueness
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its isomers .
This compound’s unique structure and versatile applications make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2/h5,7-8,14H,1,6,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLNXKOVWHFDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC=C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromobenzyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B503591.png)


![N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine](/img/structure/B503594.png)
![N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503596.png)
![N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503597.png)
![N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503598.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503599.png)
![1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B503600.png)
![N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine](/img/structure/B503601.png)
![N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503611.png)
